1-(Oxolan-2-yl)pent-4-en-1-one
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Overview
Description
“1-(Oxolan-2-yl)pent-4-en-1-one” is a chemical compound with the CAS Number: 79227-31-9 . Its molecular weight is 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-tetrahydro-2-furanyl-4-penten-1-one . The InChI code is 1S/C9H14O2/c1-2-3-5-8(10)9-6-4-7-11-9/h2,9H,1,3-7H2 .Scientific Research Applications
Synthesis and Chemical Reactions
Suzuki-Miyaura Reaction and Derivative Synthesis : The Suzuki-Miyaura reaction involving 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one and arylboronic acids synthesized novel oxolan-2-one derivatives, demonstrating the versatility of this compound in creating new chemical entities (Ghochikyan et al., 2019).
Moore Cyclizations : The thermal rearrangements of 3-heteroatom-pent-1-en-4-yn-1-ones, related to 1-(Oxolan-2-yl)pent-4-en-1-one, were computationally studied, revealing potential for cyclizations leading to oxo-hetero-cyclopentadien-di-yl, indicating its utility in complex molecular transformations (Schreiner & Bui, 2006).
Spectroscopy and Radical Studies
Spectroscopic Identification : The resonance-stabilized cis- and trans-1-vinylpropargyl radicals, closely related to this compound, were identified using fluorescence and ionization spectroscopies, highlighting the compound's importance in radical chemistry and spectroscopic analysis (Reilly et al., 2009).
Oxidation Kinetics and Thermodynamics : The study of the pent-1-en-3-yl radical reaction with oxygen, relevant to this compound, provided insights into the kinetics and thermochemistry of such radical reactions, crucial for understanding its reactivity in various environments (Döntgen et al., 2019).
Catalysis and Organic Synthesis
- Catalytic Isomerization : The isomerization of pent-1-ene to pent-2-ene, catalyzed by various iridium and platinum complexes, provided insights into the catalytic potential of compounds structurally related to this compound, emphasizing its utility in synthetic organic chemistry (Bingham et al., 1974).
Pharmacological Research
- Antiviral Activity : Research on a novel orally bioavailable inhibitor of human rhinovirus, structurally related to this compound, showcased its potential in the development of antiviral drugs, highlighting the broader pharmacological relevance of such compounds (Patick et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-(oxolan-2-yl)pent-4-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-5-8(10)9-6-4-7-11-9/h2,9H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGXTRRMBCUFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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